molecular formula C19H21FN2O5S2 B2511655 N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1797839-12-3

N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2511655
CAS No.: 1797839-12-3
M. Wt: 440.5
InChI Key: KMDGGMYGQJSTTA-UHFFFAOYSA-N
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Description

N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O5S2 and its molecular weight is 440.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of sulfonamide derivatives, including compounds similar to N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide, has been extensive. These studies focus on the design and synthesis of novel compounds with potential biological activities. For instance, the synthesis of novel sulfonamide derivatives has been explored, with these compounds being characterized by spectral and elemental analysis to assess their structural properties and potential bioactivity (Subramanyam et al., 2017)[https://consensus.app/papers/synthesis-bioactivity-evaluation-sulfonamide-subramanyam/d96a756ec6b65f8fa2b9770b8e5810b5/?utm_source=chatgpt].

Antitumor Activity

Sulfonamide derivatives have been investigated for their potential antitumor activities. Studies have involved the design and synthesis of sulfonamides incorporating various functional groups, aiming to obtain potent antitumor agents with low toxicity. Research has shown that certain sulfonamide compounds exhibit significant antitumor activity and low toxicity, making them promising candidates for further development as antitumor drugs (Huang et al., 2002)[https://consensus.app/papers/novel-kind-antitumor-drugs-using-sulfonamide-parent-huang/2b62e4b8e42c539c9446515dd8432b20/?utm_source=chatgpt].

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of sulfonamide derivatives have been a subject of research, with various compounds synthesized and screened for their abilities to inhibit bacterial and fungal growth. Some compounds have shown good activity compared to standard bactericides and fungicides, indicating their potential as antimicrobial and antifungal agents (Subramanyam et al., 2017)[https://consensus.app/papers/synthesis-bioactivity-evaluation-sulfonamide-subramanyam/d96a756ec6b65f8fa2b9770b8e5810b5/?utm_source=chatgpt].

Herbicidal Activities

The herbicidal activities of sulfonamide derivatives have also been explored, with studies focusing on the synthesis of compounds with potential use in agriculture. Research has led to the development of compounds with good activity against a range of species, demonstrating the potential of sulfonamide derivatives in the field of herbicide development (Ren et al., 2000)[https://consensus.app/papers/design-synthesis-structure–activity-relationships-ren/28f20e86e397593b9bb1168b08b4640c/?utm_source=chatgpt].

COX-2 Inhibition

The synthesis and evaluation of sulfonamide derivatives as selective inhibitors of cyclooxygenase-2 (COX-2) have been investigated, with the aim of developing new therapeutic agents for the treatment of inflammation and pain. Some compounds have shown potent and selective COX-2 inhibitory activity, highlighting the therapeutic potential of sulfonamide derivatives in this area (Hashimoto et al., 2002)[https://consensus.app/papers/44cycloalkylaryloxazol5ylbenzenesulfonamides-hashimoto/92290ff29301554aa7e6717436dc3766/?utm_source=chatgpt].

Mechanism of Action

While the mechanism of action for this specific compound is not provided, related compounds have been found to inhibit MAGL in a competitive mode with respect to the 2-AG substrate . This leads to an increase in 2-AG levels, an endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S2/c1-13-3-4-14(2)18(9-13)29(26,27)21-10-19(23)22-11-17(12-22)28(24,25)16-7-5-15(20)6-8-16/h3-9,17,21H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDGGMYGQJSTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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